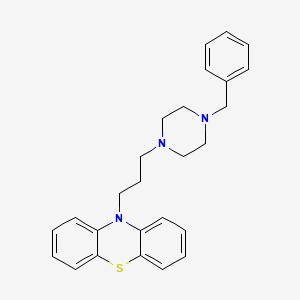

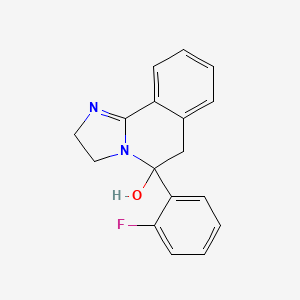

Perhexiline, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

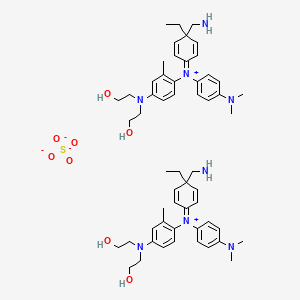

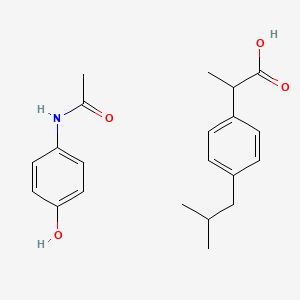

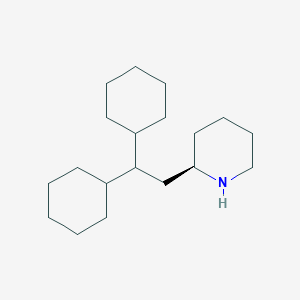

Perhexiline, ®-, is a prophylactic antianginal drug that was originally developed in the 1970s. It is known for its ability to inhibit carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2), which are mitochondrial enzymes critical for fatty acid metabolism . This compound has been used to treat severe angina pectoris and has shown potential in various other therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perhexiline can be synthesized through a multi-step process involving the reaction of 2,2-dicyclohexylethylamine with piperidine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Perhexiline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and the presence of any impurities .

Chemical Reactions Analysis

Types of Reactions: Perhexiline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving Perhexiline include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed: The major products formed from the reactions of Perhexiline include its metabolites, which are crucial for its pharmacological activity . These metabolites are formed through the enzymatic action of cytochrome P450 enzymes in the liver .

Scientific Research Applications

Perhexiline has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying fatty acid metabolism . In biology, it has been shown to have anti-cancer properties and is being investigated for its potential to inhibit cancer cell growth . In medicine, Perhexiline is used to treat angina pectoris and has shown promise in treating other cardiovascular diseases . In industry, it is used in the development of new therapeutic agents targeting metabolic pathways .

Mechanism of Action

Perhexiline exerts its effects by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase 1 (CPT1) and 2 (CPT2) . This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . The compound also enhances oxygen efficiency during myocardial ischemia, which explains its antianginal efficacy . Additionally, Perhexiline has been shown to potentiate platelet responsiveness to nitric oxide, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Perhexiline include trimetazidine, ranolazine, and etomoxir . These compounds also target metabolic pathways and have been used in the treatment of cardiovascular diseases .

Uniqueness of Perhexiline: What sets Perhexiline apart from these similar compounds is its dual inhibition of CPT1 and CPT2, which provides a unique mechanism of action . Additionally, Perhexiline has shown potential in treating a broader range of conditions, including cancer, due to its ability to modulate metabolic pathways .

Properties

CAS No. |

1326703-85-8 |

|---|---|

Molecular Formula |

C19H35N |

Molecular Weight |

277.5 g/mol |

IUPAC Name |

(2R)-2-(2,2-dicyclohexylethyl)piperidine |

InChI |

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m1/s1 |

InChI Key |

CYXKNKQEMFBLER-GOSISDBHSA-N |

Isomeric SMILES |

C1CCC(CC1)C(C[C@H]2CCCCN2)C3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.